tert-Butyl 4-cyanophenethylcarbamate

Medicinal Chemistry Structure-Activity Relationship Electron-Withdrawing Group

Eliminate experimental variability caused by hygroscopic, unstable free amines. tert-Butyl 4-cyanophenethylcarbamate (CAS 172348-86-6) provides a stable, crystalline alternative to 4-cyanophenethylamine for reproducible stoichiometric control in medicinal chemistry campaigns. - Enables orthogonal deprotection strategies; selectively cleavable under acidic conditions without affecting Cbz groups. - The para-cyano substituent provides consistent electron-withdrawing modulation, critical for SAR studies where regioisomeric substitution alters target engagement. - Crystalline solid (mp 76-78°C) with guaranteed 97% purity ensures long-term storage stability and reliable synthetic outcomes.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 172348-86-6
Cat. No. B068345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-cyanophenethylcarbamate
CAS172348-86-6
Synonyms2-(4-CYANO-PHENYL)-N-BOC-ETHYLAMINE
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17)
InChIKeyKAOXDKZFTYWETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyanophenethylcarbamate: Properties & Procurement


tert-Butyl 4-cyanophenethylcarbamate (CAS 172348-86-6, MF: C14H18N2O2, MW: 246.30) is a Boc-protected phenethylamine derivative featuring a para-cyano substituent on the aromatic ring . The tert-butyloxycarbonyl (Boc) group serves as a standard protecting group for the primary amine, enabling orthogonal deprotection strategies in multi-step organic syntheses, while the para-cyano moiety introduces a strong electron-withdrawing group that modulates the reactivity of the aromatic ring and can participate in π-stacking interactions or act as a hydrogen bond acceptor . The compound is a white to pale yellow solid with a melting point of 76–78 °C and is typically stored at 2–8 °C .

Boc-protected amine for orthogonal deprotection strategies
Para-cyano electron-withdrawing group for SAR and electronic modulation
Stable crystalline solid with reliable handling and long shelf-life

Why Generic Substitution Falls Short


While structurally related compounds—such as unprotected 4-cyanophenethylamine, ortho- or meta-cyano regioisomers, or Boc-protected phenethylamines lacking the cyano group—are commercially available, they cannot be directly substituted for tert-butyl 4-cyanophenethylcarbamate in synthetic sequences requiring (i) orthogonal amine protection compatible with acidic deprotection conditions, (ii) a para-cyano electron-withdrawing group to tune aromatic electrophilicity or enable specific non-covalent interactions, and (iii) the precise three-dimensional presentation of the cyano group at the para position, which is critical for structure–activity relationships in medicinal chemistry campaigns . The combination of Boc protection and para-cyano substitution is not interchangeable with alternative protecting groups (e.g., Cbz, Fmoc) or other regioisomers, as each presents distinct deprotection kinetics, orthogonal selectivity, and electronic profiles that can fundamentally alter reaction outcomes and downstream compound properties [1].

Unprotected amine handling
Free base 4-cyanophenethylamine is unstable and hygroscopic; its HCl salt form may alter reaction stoichiometry and solubility, complicating direct substitution.
Alternative protecting groups
Cbz (hydrogenolysis) and Fmoc (base-labile) deprotection conditions differ fundamentally from Boc acid lability; using them breaks orthogonal deprotection sequences and may expose the nitrile to unwanted conditions.
Regioisomeric substitution
ortho- or meta-cyano regioisomers present a different spatial and electronic profile; reported SAR shows para-substitution can be critical for target engagement, and regioisomer interchange may yield false-negative screening results.

Quantitative Differentiation & Comparator Evidence


Para-Cyano Electron-Withdrawing Effect

The para-cyano group in tert-butyl 4-cyanophenethylcarbamate exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms, decreasing the electron density of the aromatic ring relative to unsubstituted phenethylamine scaffolds . In peptide coupling studies on analogous Boc-protected para-cyano phenylalanine derivatives, this effect translates to a measurable reduction in the pKa of the adjacent carboxylic acid by approximately 0.5–1.0 log units compared to the unsubstituted phenylalanine analog . While direct pKa measurements for tert-butyl 4-cyanophenethylcarbamate itself are not reported, the predicted pKa of the carbamate NH is 12.53 ± 0.46, consistent with the electron-deficient character imparted by the para-cyano group .

Electron-Withdrawing Effect
Class-level
pKa shift ~0.5–1.0 log units (inferred); predicted carbamate NH pKa 12.53 ± 0.46
May modulate π-stacking and H-bond interactions in target binding
Inferred from Boc-Phe(4-CN) analogs; direct pKa data not reported for this compound
Medicinal Chemistry Structure-Activity Relationship Electron-Withdrawing Group

Boc Orthogonal Deprotection vs. Cbz & Fmoc

The Boc group on tert-butyl 4-cyanophenethylcarbamate is selectively removed under acidic conditions (e.g., TFA in DCM, HCl in dioxane), whereas the benzyloxycarbonyl (Cbz) group requires hydrogenolysis (H₂, Pd/C) and the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile [1]. This orthogonality enables sequential deprotection in complex synthetic sequences containing multiple protected amines. In continuous-flow thermolytic deprotection studies, N-Boc groups undergo clean cleavage (>95% conversion) at temperatures of 150–180 °C within minutes, while Cbz groups remain stable under these conditions, providing an additional thermal orthogonal handle [2].

Boc Deprotection Orthogonality
Method context
Boc: acid-labile (TFA, HCl), thermolytic >95% at 150–180°C; Cbz: H₂/Pd; Fmoc: base-labile (piperidine)
Enables orthogonal deprotection in multi-step synthesis; thermal route avoids acidic nitrile hydrolysis
Class-level protecting group principles; flow thermolysis conditions from Gutmann et al. 2019
Organic Synthesis Protecting Group Strategy Multi-Step Synthesis

Purity & Storage Stability vs. Unprotected Amine

tert-Butyl 4-cyanophenethylcarbamate is commercially available with a minimum purity specification of 97% (HPLC) from multiple vendors . In contrast, the unprotected amine, 4-cyanophenethylamine (CAS 132224-93-2), is typically supplied as the hydrochloride salt due to the inherent instability and hygroscopic nature of the free base, which complicates handling and quantitative weighing in research laboratories . The Boc-protected form is a stable crystalline solid with a melting point of 76–78 °C, enabling precise weighing and long-term storage at 2–8 °C . The LogP of tert-butyl 4-cyanophenethylcarbamate is predicted to be 3.02, reflecting increased lipophilicity compared to the free amine, which may influence its solubility profile in organic reaction media .

Purity & Stability
Specification review
≥97% HPLC; crystalline solid, mp 76–78°C; storage 2–8°C; predicted LogP 3.02
Supports precise stoichiometric control and reproducible synthetic outcomes
Supplier specification; batch-to-batch verification recommended; unprotected amine typically less stable
Procurement Stability Quality Control

Regioisomeric Selectivity: para- vs. ortho/meta-Cyano

The position of the cyano group on the aromatic ring profoundly affects biological activity. In structure-activity relationship (SAR) studies on related phenethylamine-derived kinase inhibitors, the para-cyano regioisomer exhibited up to 10-fold greater inhibitory potency than the corresponding ortho- or meta-cyano analogs due to optimal hydrogen-bonding interactions with backbone amide residues in the kinase hinge region [1]. While these quantitative data are derived from a specific kinase inhibitor series and not from tert-butyl 4-cyanophenethylcarbamate itself, the principle that para-substitution optimizes vector alignment for target engagement is a general SAR observation in medicinal chemistry [2].

Regioisomeric SAR
Class-level
para-Cyano regioisomer: up to 10-fold greater inhibitory potency vs ortho/meta in kinase inhibitor SAR studies
Para substitution critical for target engagement in medicinal chemistry SAR
Observed in specific kinase inhibitor series; not directly measured for this compound; class-level inference
Medicinal Chemistry Regioisomerism Structure-Activity Relationship

Optimal Application Scenarios


Hit-to-Lead Optimization with para-Cyano EWG

In SAR campaigns where the phenethylamine scaffold is being modified to optimize target engagement, tert-butyl 4-cyanophenethylcarbamate provides a synthetically convenient entry to para-cyano substituted analogs. The electron-withdrawing nature of the para-cyano group (inferred pKa shift of ~0.5–1.0 log units relative to unsubstituted phenyl) modulates π-stacking and hydrogen-bonding interactions, directly influencing binding affinity and selectivity profiles. Substituting a different regioisomer (ortho- or meta-cyano) or an unsubstituted phenyl analog would alter the electronic landscape and three-dimensional presentation of the cyano group, potentially compromising potency as observed in kinase inhibitor SAR studies where para-substitution yielded up to 10-fold greater activity [1].

Multi-Step Synthesis with Orthogonal Amine Protection

The Boc group on tert-butyl 4-cyanophenethylcarbamate can be selectively removed under acidic conditions (TFA or HCl) without affecting Cbz-protected amines elsewhere in the molecule, enabling stepwise deprotection of complex intermediates. This orthogonality is critical in the synthesis of polyamines, peptidomimetics, and heterocyclic scaffolds containing multiple nitrogen functionalities. Thermal Boc deprotection (150–180 °C, >95% conversion) also provides an alternative route that avoids acidic conditions, which is particularly valuable when the nitrile group is susceptible to acid-catalyzed hydrolysis [2].

High-Purity, Shelf-Stable Building Block for Research

For laboratories that require precise stoichiometric control and reproducible synthetic outcomes, the 97% minimum purity and crystalline solid form (mp 76–78 °C) of tert-butyl 4-cyanophenethylcarbamate offer distinct advantages over the unprotected 4-cyanophenethylamine, which is hygroscopic, unstable as a free base, and typically supplied as a hydrochloride salt. The Boc-protected form can be stored at 2–8 °C for extended periods without degradation, reducing procurement frequency and minimizing experimental variability associated with decomposed starting materials .

Application
Selection Property
Validation Focus
SAR studies with para-cyano EWG
Electron-withdrawing character
Binding affinity and selectivity endpoints
Multi-step orthogonal deprotection synthesis
Boc acid/thermal lability
Deprotection selectivity and nitrile stability
Reliable high-purity research building block
Specified purity and crystalline form
Lot purity analysis and storage stability

Technical Documentation Hub

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